molecular formula C16H16N2O3 B4049305 N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide

N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide

Cat. No.: B4049305
M. Wt: 284.31 g/mol
InChI Key: JQWGHCADJXCFAM-UHFFFAOYSA-N
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Description

N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, along with methyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide typically involves the nitration of 2,3-dimethylphenylamine followed by acylation. The nitration process introduces the nitro group into the aromatic ring, while the acylation step involves the reaction of the nitrated compound with an acyl chloride to form the amide.

    Nitration: The nitration of 2,3-dimethylphenylamine can be achieved using a mixture of concentrated nitric acid and sulfuric acid

    Acylation: The nitrated product is then reacted with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the desired amide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to specific positions on the ring.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 2,3-dimethyl-4-aminophenyl-2-methylbenzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 2,3-dimethyl-4-nitroaniline and 2-methylbenzoic acid.

Scientific Research Applications

N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for various chemical transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethyl-4-nitroaniline: Similar structure but lacks the amide group.

    2,3-dimethyl-4-nitrophenol: Contains a hydroxyl group instead of an amide.

    N-(2,3-dimethyl-4-nitrophenyl)benzenesulfonamide: Contains a sulfonamide group instead of an amide.

Uniqueness

N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide is unique due to the presence of both the nitro and amide functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2,3-dimethyl-4-nitrophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-6-4-5-7-13(10)16(19)17-14-8-9-15(18(20)21)12(3)11(14)2/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWGHCADJXCFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C(=C(C=C2)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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